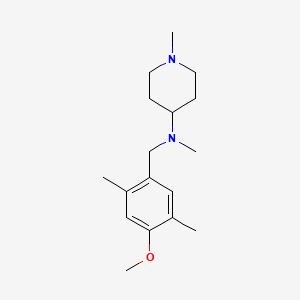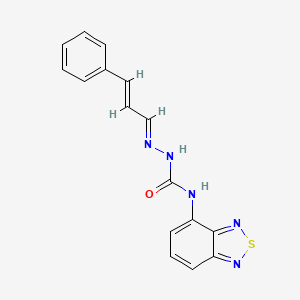
3-nitrobenzyl (2-chloro-4,5-difluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzyl (2-chloro-4,5-difluorophenyl)carbamate is a chemical compound that is widely used in scientific research. This compound is known for its ability to inhibit the activity of a specific enzyme, making it an important tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 3-nitrobenzyl (2-chloro-4,5-difluorophenyl)carbamate involves the formation of a covalent bond between the carbamate group of the compound and the active site of acetylcholinesterase. This covalent bond prevents the enzyme from breaking down acetylcholine, leading to an accumulation of this neurotransmitter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrobenzyl (2-chloro-4,5-difluorophenyl)carbamate depend on the concentration and duration of exposure. In general, this compound can lead to an accumulation of acetylcholine, which can have various effects on the nervous system. These effects include increased muscle contraction, decreased heart rate, and increased glandular secretion.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-nitrobenzyl (2-chloro-4,5-difluorophenyl)carbamate in lab experiments include its high potency and specificity for acetylcholinesterase. This compound can be used to study various biological processes that involve the activity of this enzyme. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 3-nitrobenzyl (2-chloro-4,5-difluorophenyl)carbamate in scientific research. One direction is to explore its potential as a therapeutic agent for diseases that involve acetylcholinesterase dysfunction, such as Alzheimer's disease. Another direction is to develop new inhibitors of acetylcholinesterase based on the structure of this compound. Additionally, this compound can be used as a tool for studying other enzymes that are involved in neurotransmitter signaling.
Synthesemethoden
The synthesis of 3-nitrobenzyl (2-chloro-4,5-difluorophenyl)carbamate involves the reaction of 2-chloro-4,5-difluoroaniline with 3-nitrobenzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
3-nitrobenzyl (2-chloro-4,5-difluorophenyl)carbamate is widely used in scientific research as an inhibitor of a specific enzyme called acetylcholinesterase. This enzyme plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an accumulation of acetylcholine, which can have various effects on the nervous system.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O4/c15-10-5-11(16)12(17)6-13(10)18-14(20)23-7-8-2-1-3-9(4-8)19(21)22/h1-6H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELYENXBILIPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)NC2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5924248 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)

![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)

![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)

![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)



![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)